1,3-苯二噻唑-2-硫酮

描述

Synthesis Analysis

1,3-Benzodithiole-2-thione can be synthesized through several methods, including the reaction of 1,2-benzodithiole-3-thione with ethylene- and trimethylene-diamines, resulting in the displacement of two sulfur atoms to produce o-mercaptophenyl-substituted nitrogen heterocycles (Brown, 1974). Additionally, its reaction with Fe2(CO)9 incorporates two Fe2(CO)6 units, giving a complex with a novel tetradentate RCS2 ligand possessing an iron–carbon bond (Bird et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,3-Benzodithiole-2-thione derivatives has been explored through synthesis and crystal structures analysis. For instance, the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent reveals insights into the relationship between molecular structure and semiconductor properties, highlighting the significance of the compound's structure in determining its chemical behavior (Nishimoto et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Benzodithiole-2-thione include its reaction with benzyne, leading to the formation of novel bicyclic sulfonium salts by trapping 1,3-dipolar cycloaddition intermediates (Nakayama et al., 1996). This compound also participates in Wittig reactions to produce dibenzotetrathiafulvalene and other significant products (Nakayama et al., 1981), demonstrating its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of 1,3-Benzodithiole-2-thione and its derivatives are closely tied to their molecular structures. The synthesis and characterization of these compounds reveal their semiconductor properties, which are influenced by the specific substituents and structural modifications made to the 1,3-Benzodithiole-2-thione backbone (Nishimoto et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,3-Benzodithiole-2-thione are highlighted through its reactions, which lead to various compounds with diverse functionalities. Its ability to react with different reagents and participate in multiple reaction pathways underscores its chemical versatility and the potential for creating a wide array of chemical entities (Nakayama et al., 1996).

科学研究应用

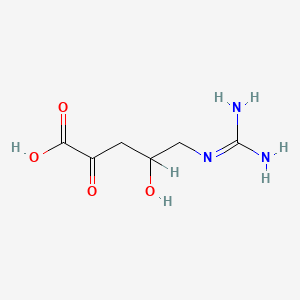

生物样品中的定量测定

1,3-苯二噻唑-2-硫酮用于异硫氰酸盐 (ITC) 及其代谢产物的定量测定。这涉及与 1,2-苯二硫醇的缩合反应以生成 1,3-苯二噻唑-2-硫酮,然后可以使用高效液相色谱法对其进行定量。该方法用于量化食用西兰花的受试者中 ITC 的尿液排泄,展示了其在生物学研究和健康研究中的应用 (Kristensen 等人,2007).

闪蒸真空热解研究

对 1,3-苯二噻唑-2-硫酮及其相关化合物的闪蒸真空热解进行的研究,可以深入了解它们的热行为和在化学合成中的潜在应用。此类研究有助于理解这些化合物在高温下的稳定性和分解模式 (Drewnowski 等人,2006).

化学化合物的合成

1,3-苯二噻唑-2-硫酮可作为多种化学化合物的合成中的起始原料。例如,它在合成苯二酸二乙酯 2,2'-(三硫烷-1,3-二基)酯中的作用,涉及复杂分子的形成,突出了其在化学制造和研究中的用途 (Boukebbous 等人,2016).

光谱和结构研究

1,3-苯二噻唑-2-硫酮也是光谱和结构研究的对象,这些研究旨在了解其电子、振动和结构特性。此类研究对其在材料科学和制药学中的潜在应用至关重要 (Romani 和 Brandán,2015).

热物理性质

对 1,3-苯二噻唑-2-硫酮及其相关化合物的热物理性质的研究,为其在各种工业应用中的潜在用途提供了宝贵的信息。了解它们在不同温度下的行为对于它们在材料科学中的应用至关重要 (Temprado 等人,2008).

在电化学中的应用

对 1,3-苯二噻唑-2-硫酮衍生物的电化学性质的研究,对它们在电池技术和其他电化学应用中的使用具有影响。研究它们的氧化电位以及取代对其电子性质的影响,对于开发用于能量存储的新材料至关重要 (李红旗,2009).

安全和危害

属性

IUPAC Name |

1,3-benzodithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYIRFMMOVOESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239409 | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodithiole-2-thione | |

CAS RN |

934-36-1 | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

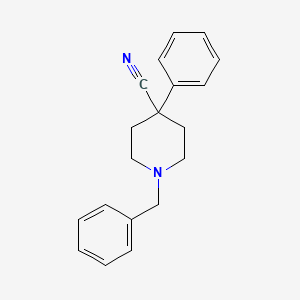

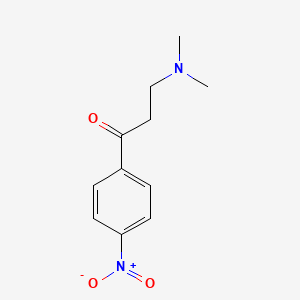

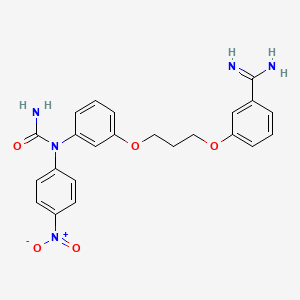

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

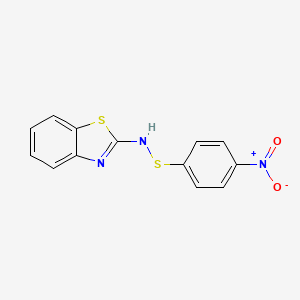

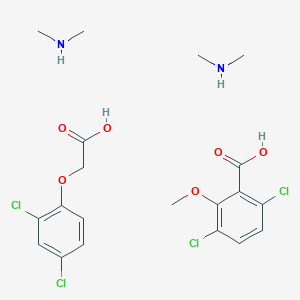

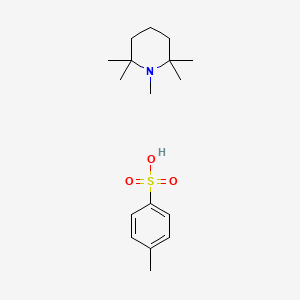

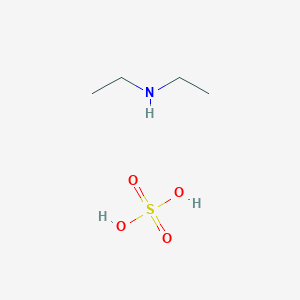

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。